2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol
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Description
2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol is a versatile chemical compound with the molecular formula C13H15N5O3 and a molecular weight of 289.295 g/mol. This compound is a derivative of pyrimidine, an important electron-rich aromatic heterocycle that plays a critical role in various biological processes . Due to its unique structure, this compound has found applications in multiple scientific research fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as phenyl-amino-pyrimidine derivatives, have been evaluated for their potential as bcr-abl inhibitors . BCR-ABL is a constitutively active tyrosine kinase implicated in the development of chronic myeloid leukemia .
Mode of Action
Based on its structural similarity to other phenyl-amino-pyrimidine derivatives, it may interact with its targets (such as bcr-abl) by binding to the active site, thereby inhibiting the enzyme’s activity and disrupting the associated cellular processes .
Biochemical Pathways
If it acts as a bcr-abl inhibitor like its structural analogs, it could affect the bcr-abl signaling pathway, which plays a crucial role in cell proliferation and survival .
Result of Action
If it acts as a bcr-abl inhibitor, it could potentially inhibit cell proliferation and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol typically involves the condensation of a three-carbon compound with an amidine structure. This reaction is catalyzed by sodium hydroxide or ethoxide . The process can be summarized as follows:
Initial Condensation: A three-carbon compound reacts with an amidine structure in the presence of sodium hydroxide or ethoxide.
Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.
Substitution: The nitro and phenylamino groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors
Properties
IUPAC Name |
2-[(4-anilino-6-methyl-5-nitropyrimidin-2-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-9-11(18(20)21)12(16-10-5-3-2-4-6-10)17-13(15-9)14-7-8-19/h2-6,19H,7-8H2,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGQHQWUTPXEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCO)NC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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